molecular formula C28H26N4O3 B2896025 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1216689-27-8

2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2896025
CAS RN: 1216689-27-8
M. Wt: 466.541
InChI Key: QPCXWEQEIYYDCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis , and the benzyl group could be introduced via a Friedel-Crafts alkylation . The pyrimidinone group and the acetamide group could be introduced via condensation reactions.

Scientific Research Applications

Anti-Histaminic and Antimuscarinic Effects

One study reports on the synthesis and evaluation of compounds related to pyrimidine, which possess H1 receptor antagonist activity and a specific, albeit weak, antimuscarinic effect. These findings highlight the potential application of similar compounds in targeting histamine and acetylcholine receptors, suggesting a role in allergic and muscarinic receptor-mediated conditions (Maggiali et al., 1988).

Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Activities

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. This suggests the utility of these compounds in the development of new medications for inflammation and pain management (Abu‐Hashem et al., 2020).

Advancements in Pharmaceutical Synthesis Techniques

Research has also been conducted on the development of new reagents for the synthesis of N-alkylacetamides and carbamates, which are prevalent in natural and pharmaceutical products. This work presents an advancement in synthetic chemistry, offering efficient pathways for the production of key pharmaceutical intermediates (Sakai et al., 2022).

Anticancer Activity

Another significant application is in the domain of anticancer research, where derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized and evaluated for anticancer activity. One compound in particular showed appreciable growth inhibition against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-18-4-9-21(10-5-18)30-25(33)16-32-24-13-6-19(2)14-23(24)26-27(32)28(34)31(17-29-26)15-20-7-11-22(35-3)12-8-20/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXWEQEIYYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide

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